molecular formula C9H16N2 B8666650 1-amino-3,3-dimethylcyclohexane-1-carbonitrile

1-amino-3,3-dimethylcyclohexane-1-carbonitrile

Cat. No. B8666650
M. Wt: 152.24 g/mol
InChI Key: FPVHWLRYVQKFBG-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

To a solution of 3,3-dimethylcyclohexanone (1.89 g) in water (3.8 mL) and ethanol (4.5 mL) was added ammonium chloride (920 mg), followed by concentrated ammonium hydroxide solution (2 mL) and trimethylsilanecarbonitrile (1.71 g). The reaction was heated to 70° C. for 18 hours. The reaction was concentrated to dryness, and was partitioned between water and methylene chloride. The layers were separated, and the aqueous layer was extracted with additional methylene chloride (3×25 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography, eluting with 40% ethyl acetate in petroleum ether, to give the title compound.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=O)[CH2:3]1.[Cl-].[NH4+:11].[OH-].[NH4+].C[Si](C)(C)[C:16]#[N:17]>O.C(O)C>[NH2:11][C:4]1([C:16]#[N:17])[CH2:5][CH2:6][CH2:7][C:2]([CH3:9])([CH3:1])[CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Name
Quantity
920 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.8 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
1.71 g
Type
reactant
Smiles
C[Si](C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
was partitioned between water and methylene chloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional methylene chloride (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1(CC(CCC1)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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